2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves the reaction of 8-ethoxy-4-methylquinazoline with an appropriate pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final product isolation. The use of high-pressure reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives .
Scientific Research Applications
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: Used in the development of drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Investigated for its effects on various biological pathways and molecular targets.
Industrial Applications: Utilized in the synthesis of other complex organic compounds and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propyl-1H-pyrimidin-4-one
- 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Uniqueness
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the quinazoline and pyrimidine rings, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-5-12-10(3)19-18(22-16(12)24)23-17-20-11(4)13-8-7-9-14(25-6-2)15(13)21-17/h7-9H,5-6H2,1-4H3,(H2,19,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXJOZNXGOARAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC=C(C3=N2)OCC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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